molecular formula C9H11F3N2 B1285530 N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine CAS No. 54672-12-7

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B1285530
CAS No.: 54672-12-7
M. Wt: 204.19 g/mol
InChI Key: ZQEWNTUETRXSRX-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C9H11F3N2. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 4 positions, and two methyl groups attached to the nitrogen atoms of the amino groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves the reaction of 2-(trifluoromethyl)benzene-1,4-diamine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted benzene derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the amino groups facilitate hydrogen bonding and electrostatic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine include:

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group and the dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

1-N,1-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-14(2)8-4-3-6(13)5-7(8)9(10,11)12/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEWNTUETRXSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215175
Record name N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine
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Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54672-12-7
Record name N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54672-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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